BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE
Overview
Description
BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE is a quaternary ammonium salt. It is known for its stability and solubility in various solvents, making it a valuable compound in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE can be synthesized through a reaction between benzyl chloride and trimethylamine, followed by anion exchange with hexafluorophosphate. The reaction typically occurs in an organic solvent such as acetonitrile or methanol .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions
BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions typically occur at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various benzyl derivatives .
Scientific Research Applications
BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE exerts its effects involves its interaction with molecular targets such as enzymes and ion channels. The compound can modulate the activity of these targets by altering their conformation or by acting as a competitive inhibitor .
Comparison with Similar Compounds
Similar Compounds
- Benzyltrimethylammonium hydroxide
- Benzyltrimethylammonium bromide
- Tetramethylammonium hydroxide
Uniqueness
BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE is unique due to its hexafluorophosphate anion, which imparts greater stability and solubility compared to other quaternary ammonium salts. This makes it particularly useful in applications requiring high ionic strength and stability .
Properties
IUPAC Name |
benzyl(trimethyl)azanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.F6P/c1-11(2,3)9-10-7-5-4-6-8-10;1-7(2,3,4,5)6/h4-8H,9H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHTWMLHAAQMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14800-24-9 (Parent) | |
Record name | Ammonium, benzyltrimethyl-, hexafluorophosphate(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50214493 | |
Record name | Ammonium, benzyltrimethyl-, hexafluorophosphate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6427-70-9 | |
Record name | Ammonium, benzyltrimethyl-, hexafluorophosphate(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6427-70-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6427-70-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ammonium, benzyltrimethyl-, hexafluorophosphate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate in the context of the research?
A1: This compound was identified by the Otark-Mahoning Company as a potential piscicide for controlling carp populations. [] This was driven by the observation that the compound showed "unusual merit for the control of excessive carp" populations. [] The company even filed for patent protection for this specific application. []
Q2: What challenges were encountered in developing N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate as a piscicide?
A2: The research mentions that finding a suitable carrier for the compound proved challenging. [] An ideal carrier would need to be attractive to carp and remain stable in water for at least 24 hours. [] The lack of such a carrier at the time of the research prevented the practical implementation of this compound as a fish control method. []
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